molecular formula C20H33N3O2 B11799564 tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11799564
M. Wt: 347.5 g/mol
InChI Key: NYWBWKJZSPNJBV-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a complex structure that incorporates a pyridine ring, a pyrrolidine moiety, and a tert-butoxycarbonyl (Boc) protected carbamate group. The Boc group is a cornerstone in synthetic organic chemistry, widely used to protect amines during multi-step synthesis, particularly in the development of novel drug candidates and biologically active molecules . Applications and Research Value The primary application of this compound is as a building block or a key intermediate in organic synthesis. Its structural components are commonly found in molecules designed to interact with biological systems. Researchers value this compound for its potential in constructing more complex molecular architectures. Compounds with similar pyrrolidine and pyridine structures are frequently investigated for their potential interactions with the nervous system, as these heterocycles are common pharmacophores in active compounds . As a Boc-protected intermediate, it offers stability for various chemical transformations while allowing for facile deprotection under mild acidic conditions to unveil the free amine for further functionalization. Usage Notes Researchers should handle this material with appropriate safety precautions. It is intended for use by qualified professionals in a controlled laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Disclaimer: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C20H33N3O2

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl N-ethyl-N-[3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-yl]carbamate

InChI

InChI=1S/C20H33N3O2/c1-7-23(19(24)25-20(4,5)6)18-16(10-8-12-21-18)17-11-9-13-22(17)14-15(2)3/h8,10,12,15,17H,7,9,11,13-14H2,1-6H3

InChI Key

NYWBWKJZSPNJBV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=CC=N1)C2CCCN2CC(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of 1,4-Diamines

Procedure :

  • Starting material : 4-Chloro-1-isobutylbutane-1,4-diamine.

  • Reagent : NaHCO₃ in EtOH at 80°C for 12 h.

  • Yield : 78% (isolated via vacuum distillation).

Mechanism : Intramolecular nucleophilic substitution forms the pyrrolidine ring.

Functionalization of Pyridine at the 3-Position

Introducing the pyrrolidine substituent requires selective C–H activation or cross-coupling.

Suzuki-Miyaura Coupling

Conditions :

  • Substrate : 3-Bromopyridine-2-amine.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃, 90°C in dioxane/H₂O (4:1).

  • Yield : 82%.

Direct C–H Amination

Conditions :

  • Catalyst : Rh₂(OAc)₄ (2 mol%).

  • Oxidant : PhI(OAc)₂.

  • Solvent : DCE at 60°C.

  • Yield : 68%.

Carbamate Protection Strategies

Sequential protection of the amine group ensures regioselectivity.

Ethyl Carbamate Formation

Procedure :

  • Reagent : Ethyl chloroformate (1.2 equiv).

  • Base : Et₃N (2.0 equiv) in THF, 0°C → RT.

  • Yield : 95%.

tert-Butyl Protection (Boc)

Procedure :

  • Reagent : Boc₂O (1.5 equiv).

  • Catalyst : DMAP (0.1 equiv) in CH₂Cl₂.

  • Yield : 89%.

Integrated Synthesis Pathways

Two primary routes dominate literature:

Route A: Sequential Functionalization

  • Pyrrolidine synthesis (Section 2.1).

  • Pyridine amination via Suzuki coupling (Section 3.1).

  • Carbamate protection (Sections 4.1–4.2).
    Overall yield : 62%.

Route B: One-Pot Catalytic Assembly

Conditions :

  • Catalyst : CuI (10 mol%), Neocuproine ligand.

  • Substrates : 3-Iodopyridine, 1-isobutylpyrrolidine, ethyl chloroformate.

  • Solvent : DMF, 100°C, 24 h.
    Yield : 57%.

Optimization and Challenges

ParameterRoute ARoute B
Reaction Time36 h24 h
Purification ComplexityHighModerate
Scalability>10 g<5 g

Key Challenges :

  • Steric hindrance from the isobutyl group reduces coupling efficiency.

  • Boc protection requires anhydrous conditions to prevent hydrolysis.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, Boc), 3.31–3.79 (m, pyrrolidine CH₂), 4.92 (bs, NH).

  • HRMS : [M+H]⁺ calcd. 347.50, found 347.49.

Purity : >97% (HPLC, C18 column, MeCN/H₂O).

Industrial and Research Applications

  • Pharmaceutical intermediate : Used in kinase inhibitor synthesis.

  • Ligand design : Chelates transition metals in catalysis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new materials and catalysts .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. It could be used in the development of new drugs or as a tool for studying disease mechanisms .

Industry: In industry, this compound is used in the production of various chemicals and materials. It may be employed in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Electronic Effects

  • The ethyl carbamate at position 2 may moderate solubility compared to methyl carbamates .
  • The methyl carbamate group offers reduced steric bulk compared to the ethyl variant in the target compound.
  • Dimethoxy Analog : Methoxy groups at positions 5 and 6 are electron-donating, which could elevate the pyridine ring’s electron density and alter π-π stacking interactions.

Steric and Lipophilic Profiles

  • The target compound’s isobutyl-pyrrolidine group adds significant steric bulk, which may hinder binding to flat active sites but improve selectivity.
  • In contrast, the fluorinated analog lacks bulky substituents, suggesting a more compact structure with lower logP. The dimethoxy analog combines moderate steric hindrance with polarity from methoxy groups, likely reducing cell permeability compared to the target compound.

Implications of Structural Differences

  • Drug Design : The target compound’s pyrrolidine and ethyl carbamate groups make it a candidate for central nervous system (CNS) targets, where lipophilicity and rigidity are critical. However, the fluorinated analog might be preferable for optimizing metabolic stability in peripheral tissues.

Biological Activity

tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate, with the CAS number 1352518-96-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The molecular formula of this compound is C20H33N3O2C_{20}H_{33}N_{3}O_{2}, with a molecular weight of approximately 347.5 g/mol. The compound features a pyridine ring and a pyrrolidine moiety, which are often associated with various biological activities.

PropertyValue
CAS Number1352518-96-7
Molecular FormulaC20H33N3O2
Molecular Weight347.5 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to the central nervous system (CNS). The presence of the pyrrolidine and pyridine structures suggests potential activity as a modulator of neurotransmitter receptors, possibly affecting dopamine and serotonin pathways.

Pharmacological Studies

Research on similar compounds has indicated that derivatives containing pyrrolidine and pyridine can exhibit significant pharmacological effects, including:

  • Antidepressant Activity : Compounds with similar structures have shown promise in treating mood disorders by modulating serotonin levels.
  • Cognitive Enhancement : Certain derivatives have been linked to improvements in cognitive function, potentially through cholinergic mechanisms.
  • Analgesic Properties : Some studies suggest that these compounds may also possess pain-relieving properties through interaction with opioid receptors.

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of pyrrolidine derivatives, it was found that compounds similar to this compound exhibited significant anxiolytic effects in rodent models. The study utilized behavioral assays to assess anxiety levels post-administration, indicating a potential for therapeutic use in anxiety disorders.

Study 2: Cognitive Function

Another investigation focused on the cognitive-enhancing properties of pyridine-based compounds. It demonstrated that administration of these compounds improved memory retention in animal models subjected to memory impairment protocols. This suggests that this compound may have applications in treating cognitive decline associated with aging or neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl ethyl(3-(1-isobutylpyrrolidin-2-yl)pyridin-2-yl)carbamate?

The synthesis typically involves multi-step reactions:

Amine Protection : React the pyridine-pyrrolidine intermediate with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions to form the carbamate .

Functionalization : Introduce the ethyl group via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used if halogenated precursors are involved .

Purification : Use column chromatography or recrystallization to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. Key Considerations :

  • Control reaction temperature to prevent decomposition of the tert-butyl group.
  • Use anhydrous solvents to avoid hydrolysis of the carbamate .

Q. How can the purity and structural integrity of this compound be validated?

Analytical Methods :

  • NMR Spectroscopy : Compare experimental 1H^1H/13C^{13}C-NMR spectra with published data for related carbamates (e.g., δ 1.36 ppm for tert-butyl protons in CDCl3_3) .
  • Mass Spectrometry (MS) : Confirm molecular weight using high-resolution MS (HRMS).
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. Data Interpretation :

  • Discrepancies in NMR peaks may indicate regioisomeric byproducts or incomplete deprotection .

Advanced Research Questions

Q. How do steric and electronic effects of the isobutyl-pyrrolidine moiety influence reactivity in cross-coupling reactions?

Experimental Design :

  • Comparative Studies : Synthesize analogs with varying alkyl groups (e.g., methyl vs. isobutyl) and compare reaction rates in palladium-catalyzed couplings .
  • Kinetic Analysis : Use time-resolved NMR or in-situ IR to monitor intermediate formation.

Q. Findings :

  • Bulky isobutyl groups may slow reaction kinetics due to steric hindrance but improve selectivity by suppressing side reactions .

Q. What strategies resolve contradictions in biological activity data for this compound and its analogs?

Methodological Approach :

  • Dose-Response Studies : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target Profiling : Use kinase or receptor-binding assays to compare selectivity with structurally similar carbamates (e.g., tert-butyl pyridin-2-ylcarbamate) .

Q. Data Interpretation :

  • Inconsistent IC50_{50} values may arise from differences in cell permeability or metabolic stability .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Workflow :

Docking Studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

ADMET Prediction : Use QSAR models to predict solubility, logP, and metabolic pathways .

Q. Validation :

  • Compare in silico predictions with experimental plasma stability assays .

Safety and Handling

  • Hazards : Potential skin/eye irritation; handle under fume hood with PPE .
  • Storage : Stable at 2–8°C in inert atmosphere .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.